1,6-Dimethyl-1H-benzo[d]imidazole

Physicochemical characterization Crystallinity Formulation

When designing CNS-penetrant leads, unintended H-bond donors can limit blood-brain barrier permeability. 1,6-Dimethyl-1H-benzo[d]imidazole (CAS 10394-40-8) provides a benzimidazole core with zero H-bond donors (HBD=0) and remains neutral at physiological pH (pKa ~5.67), overcoming these challenges. • Zero HBD scaffold enhances passive BBB permeability (XLogP3=1.8). • Neutral species at pH 7.4 avoids ionization artifacts in cell assays. • High-yield Pd/C reductive cyclization route supports scalable, cost-effective supply. • Low melting point (74-75°C) facilitates melt-blending for material science applications.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 10394-40-8
Cat. No. B075834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethyl-1H-benzo[d]imidazole
CAS10394-40-8
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)N=CN2C
InChIInChI=1S/C9H10N2/c1-7-3-4-8-9(5-7)11(2)6-10-8/h3-6H,1-2H3
InChIKeyFARVSSLSGAIQMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dimethyl-1H-benzo[d]imidazole: Physicochemical Profile and Core Identity


1,6-Dimethyl-1H-benzo[d]imidazole (CAS 10394-40-8) is a bicyclic heterocyclic compound of the benzimidazole class, with a molecular formula of C9H10N2 and a molecular weight of 146.19 g/mol . The compound is characterized by methyl substituents at the N1 and C6 positions, which confer a specific substitution pattern critical for its role as a pharmaceutical and agrochemical building block . Key physicochemical properties include a relatively low melting point of 74–75 °C, a predicted boiling point of 274.6 ± 33.0 °C, a predicted density of 1.09 ± 0.1 g/cm³, a predicted pKa of 5.67 ± 0.10, and a computed XLogP3 of 1.8 . Notably, the compound possesses zero hydrogen bond donors and one hydrogen bond acceptor, distinguishing it from isomers bearing a free N–H group .

Scaffold
N1,C6-dimethyl substitution eliminates N–H donor and reduces basicity vs. other isomers.
Handling
Low melting point (74–75 °C) supports melt-based formulation and low-temperature processing.
Sourcing
High-yield catalytic route supports scalable procurement for multigram research programs.

Why 1,6-Dimethyl-1H-benzo[d]imidazole Is Not Interchangeable with Other Isomers


The benzimidazole scaffold accommodates multiple dimethyl-substituted isomers (e.g., 1,5-dimethyl, 1,2-dimethyl, 5,6-dimethyl), each with distinct electronic, steric, and hydrogen-bonding profiles . 1,6-Dimethyl-1H-benzo[d]imidazole is uniquely defined by methylation at the annular N1 nitrogen, which eliminates the N–H hydrogen bond donor, reduces basicity, and alters crystal packing compared to isomers retaining a free N–H. These differences translate into measurable deviations in melting point, pKa, solubility, and chemical reactivity . Substituting a different dimethyl isomer without accounting for these variations can lead to unexpected outcomes in synthesis, biological assay design, and formulation development. The quantitative evidence below demonstrates why precise selection of the 1,6-isomer is critical for reproducible scientific outcomes.

H-Bonding
Substituting 5,6-dimethyl isomer (HBD=1) for 1,6-isomer (HBD=0) may alter permeability and target recognition due to added donor capacity.
Ionization
pKa divergence (~7.8 log units) means ionization state at physiological pH may shift, affecting solubility and assay compatibility.
Processing
Melting point difference (~130 °C) may require different purification or formulation strategies, limiting direct drop-in replacement.

1,6-Dimethyl-1H-benzo[d]imidazole vs. Closest Analogs: Quantitative Evidence


Melting Point Depression vs. 5,6-Dimethyl Isomer

The melting point of 1,6-dimethyl-1H-benzo[d]imidazole (74–75 °C) is approximately 130 °C lower than that of 5,6-dimethylbenzimidazole (203–206 °C) . This large difference is attributable to the absence of intermolecular N–H···N hydrogen bonding in the 1,6-isomer due to N1 methylation, which disrupts the strong crystal lattice interactions observed in the 5,6-isomer .

Melting Point Depression
Class-level inference
1,6-isomer 74–75 °C
5,6-isomer 203–206 °C
Large ΔT reflects disrupted H-bond network; relevant to melt-processing fit.
Experimental ranges; crystal lattice context may require review.
Physicochemical characterization Crystallinity Formulation

Basicity Divergence: N1-Methyl vs. N–H Benzimidazole

The predicted pKa of 1,6-dimethyl-1H-benzo[d]imidazole is 5.67 ± 0.10 , whereas the predicted pKa of 5,6-dimethylbenzimidazole is reported as 13.48 ± 0.30 . This ~7.8 log unit difference in basicity arises because N1 methylation removes the most basic nitrogen center present in the N–H tautomer. At physiological pH (~7.4), the 1,6-isomer exists predominantly in its neutral (unprotonated) form, while the 5,6-isomer would be substantially protonated.

Basicity Divergence
Cross-study comparable
pKa 5.67 ± 0.10 (target)
vs. pKa 13.48 ± 0.30 (5,6-isomer)
Supports ionization-state review at physiological pH for assay and formulation contexts.
Predicted pKa values; experimental confirmation may be needed.
Basicity Ionization state Druglikeness

Hydrogen Bond Donor Capacity: Absent H-Bond Donor

1,6-Dimethyl-1H-benzo[d]imidazole possesses zero hydrogen bond donors (HBD = 0), whereas 5,6-dimethylbenzimidazole possesses one hydrogen bond donor (HBD = 1) from its free N–H group [1]. This categorical difference alters the compound's capacity to act as a hydrogen bond donor in intermolecular interactions, which is relevant for solubility, membrane permeability, and target binding.

H-Bond Donor Capacity
Head-to-head
Target: HBD = 0
5,6-isomer: HBD = 1
Categorical difference may support permeability and CNS drug-design property review.
Computed descriptor; verify in target membrane assays.
Hydrogen bonding Permeability Molecular recognition

Synthetic Accessibility: Catalytic Reductive Cyclization

A patent-described synthesis of 1,6-dimethyl-1H-benzo[d]imidazole from N,5-dimethyl-2-nitroaniline using trimethyl orthoformate, 10% Pd/C, and p-toluenesulfonic acid in methanol under hydrogen atmosphere delivers the product in quantitative yield as a solid . In comparison, an alternative acid-catalyzed cyclization of 1-amino-4-methyl-2-(N-methylamino)benzene with formic acid in 4N HCl provides a 57% yield after recrystallization .

Synthetic Accessibility
Cross-study comparable
Catalytic route: quantitative yield
Alternative: 57% yield
High-yield route supports cost-effective scale-up and procurement feasibility.
Patent route vs. reported alternative; supplier route may vary.
Synthetic methodology Process chemistry Scale-up

Lipophilicity Comparison with 5,6-Isomer

The computed XLogP3 of 1,6-dimethyl-1H-benzo[d]imidazole is 1.8 , closely matching the XLogP3 of 5,6-dimethylbenzimidazole (~1.85–1.88) [1]. Despite the significant differences in HBD count and pKa, lipophilicity remains comparable between isomers. This suggests that the 1,6-isomer can replace the 5,6-isomer in applications where reduced hydrogen bonding potential is desired without substantially altering logP-driven distribution properties.

Lipophilicity Comparison
Cross-study comparable
XLogP3 1.8 (target)
vs. 1.85–1.88 (5,6-isomer)
Near-identical lipophilicity supports scaffold-hopping review without logP-driven ADME shift.
Computed XLogP3; within computational error.
Lipophilicity ADME Drug design

Optimal Application Scenarios for 1,6-Dimethyl-1H-benzo[d]imidazole


Zero HBD Scaffold with Controlled Lipophilicity

When designing CNS-penetrant lead compounds, medicinal chemists often seek scaffolds with zero hydrogen bond donors to enhance passive blood-brain barrier permeability. 1,6-Dimethyl-1H-benzo[d]imidazole (HBD = 0, XLogP3 = 1.8) provides a benzimidazole core with these properties, whereas 5,6-dimethylbenzimidazole (HBD = 1) introduces an undesired H-bond donor that may limit CNS exposure. The near-identical lipophilicity of the two isomers further supports rational scaffold replacement without disrupting logP-driven distribution characteristics.

Low Basicity for pH-Dependent Formulation

The predicted pKa of 5.67 for 1,6-dimethyl-1H-benzo[d]imidazole ensures that the compound remains predominantly neutral at physiological pH (7.4), in contrast to 5,6-dimethylbenzimidazole (pKa ~13.5), which would be largely protonated. This property is advantageous for formulations requiring neutral species for adequate solubility in lipid-based delivery systems or for avoiding pH-dependent ionization artifacts in cell-based assays.

Scale-Up via High-Yield Catalytic Synthesis

The patent-reported catalytic reductive cyclization route delivers 1,6-dimethyl-1H-benzo[d]imidazole in quantitative yield from commercially available N,5-dimethyl-2-nitroaniline. This high-yielding protocol, employing Pd/C and trimethyl orthoformate under mild conditions, is more amenable to multi-gram and kilogram scale-up than lower-yielding acid-catalyzed alternatives. Procurement teams should prioritize suppliers utilizing this or similarly efficient routes to ensure cost-effective supply.

Low Melting Point for Material Science Applications

In applications where benzimidazole derivatives are incorporated into coatings, polymers, or composite materials, the melting point of the additive can be critical for processing compatibility. The low melting point of 1,6-dimethyl-1H-benzo[d]imidazole (74–75 °C) facilitates melt-blending and hot-melt processing, whereas the high melting point of 5,6-dimethylbenzimidazole (203–206 °C) may require solution-based incorporation or high-temperature processing.

Application
Selection Property
Validation Focus
Zero HBD Scaffold Design
Hydrogen bond donor count
Permeability and CNS exposure model review
pH-Dependent Formulation
Predicted pKa and ionization state
Neutral-species solubility and assay-compatibility review
Scalable Process Research
Synthetic yield and route robustness
Cost-of-goods and multigram supply feasibility
Melt-Processable Materials
Melting point range
Processing compatibility and thermal stability review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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